molecular formula C18H16BrN3O2 B2594673 3-methylbenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946371-34-2

3-methylbenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2594673
CAS RN: 946371-34-2
M. Wt: 386.249
InChI Key: PXOJWXHMQIOWOJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as NMR spectroscopy and X-ray crystallography . These techniques would provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The triazole ring is known to participate in various reactions, including cycloaddition .

Scientific Research Applications

Antioxidant and Anticancer Activities

Pyrazole derivatives, which share a similar structural motif to HMS3482I01, have been studied for their antioxidant and anticancer properties . These compounds have shown cytotoxic effects on various human cell lines and are being evaluated for their potential as cancer treatments. HMS3482I01 could be investigated for similar properties, given its structural similarity to these active compounds.

Antileishmanial and Antimalarial Activities

Compounds with a pyrazole ring, akin to HMS3482I01, have demonstrated potent antileishmanial and antimalarial activities . These activities are crucial in the fight against neglected tropical diseases like leishmaniasis and malaria. HMS3482I01 could be a candidate for further research in this area, potentially leading to new treatments for these diseases.

Neurotoxicity Studies

Pyrazoline derivatives, which are structurally related to HMS3482I01, have been the subject of neurotoxicity studies . These studies assess the impact of such compounds on acetylcholinesterase activity and oxidative stress in the brain. HMS3482I01 could be explored for its neurotoxic or neuroprotective potential in similar biological models.

Electrooxidation Treatment of Pollutants

The electrooxidation process, which is used to degrade persistent organic pollutants, could benefit from the incorporation of HMS3482I01 as a catalyst or a structural model for developing new electrode materials . Its structural features might influence the electrooxidation mechanisms, potentially improving the degradation efficiency of harmful substances.

Quality Management in Scientific Research

While not a direct application of HMS3482I01, the principles of quality management in scientific research are essential for conducting reproducible and reliable experiments involving such compounds . Ensuring quality in the synthesis, characterization, and application of HMS3482I01 is vital for its potential use in various fields of research.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many triazole derivatives have been studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, it should be handled with care to avoid exposure and potential harm .

Future Directions

The future research directions for this compound could include further studies on its synthesis, properties, and potential applications. For example, triazole derivatives are of interest in the development of new pharmaceuticals and materials .

properties

IUPAC Name

(3-methylphenyl)methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2/c1-12-4-3-5-14(10-12)11-24-18(23)17-13(2)22(21-20-17)16-8-6-15(19)7-9-16/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOJWXHMQIOWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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